molecular formula C9H10N2 B13926038 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine CAS No. 25796-96-7

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B13926038
CAS No.: 25796-96-7
M. Wt: 146.19 g/mol
InChI Key: SHAQEKYKDDTDNY-UHFFFAOYSA-N
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Description

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with two methyl groups attached at the 2nd and 3rd positions of the pyrrole ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes at elevated temperatures . Another approach includes the use of metal-free reactions to achieve the desired pyrrolopyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with cost-effective and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking the receptor’s activity and downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit FGFRs with high potency makes it a valuable compound in medicinal chemistry research .

Properties

CAS No.

25796-96-7

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2/c1-6-7(2)11-8-4-3-5-10-9(6)8/h3-5,11H,1-2H3

InChI Key

SHAQEKYKDDTDNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1N=CC=C2)C

Origin of Product

United States

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